4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

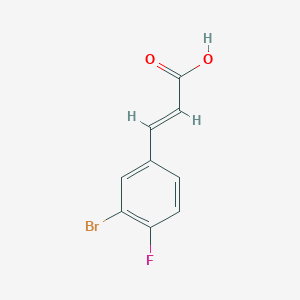

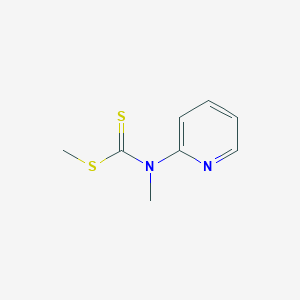

“4-(5-Bromo-2-thienyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C8H5BrN2S2 and a molecular weight of 273.18 . It is a solid substance .

Molecular Structure Analysis

The linear formula of “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol” is C8H5BrN2S2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

“4-(5-Bromo-2-thienyl)pyrimidine-2-thiol” is a solid substance . Its molecular weight is 273.18 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

- Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, are used in the synthesis of new compounds . They are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

- Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

- Results or Outcomes : The literature data analysis shows that the title compounds possess diverse biological activities .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application : Pyrimidine derivatives have a wide range of pharmaceutical and pharmacological applications such as antineoplastic, antiviral, antibacterial, expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .

- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

- Results or Outcomes : The literature data analysis shows that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Application : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Field: Pharmacology

Scientific Field: Biochemistry

- Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to interact with serotonin (5-HT) receptor sites . This interaction is expected to enhance affinity and could potentially be used in the treatment of conditions related to these receptors .

- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Field: Inflammation Research

Scientific Field: Neuropharmacology

Safety And Hazards

Propriétés

IUPAC Name |

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMUHWHSOGWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363138 |

Source

|

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

CAS RN |

175202-82-1 |

Source

|

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

acetic acid](/img/structure/B66199.png)